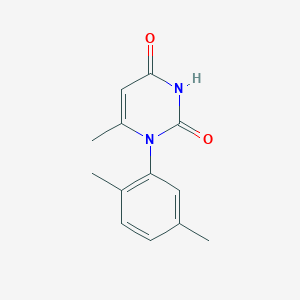

![molecular formula C19H26N6O B5501794 (1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol" represents a complex heterocyclic structure that likely exhibits unique chemical and physical properties due to the presence of imidazole, pyrazolo[1,5-a]pyrimidine, and piperidinyl groups. These functional groups are known for their involvement in various chemical reactions and biological activities, making them of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to gradually build up the desired structure. For instance, the synthesis of related imidazole and pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods, including cyclocondensation reactions, reaction with organometallic reagents, and dehydrative cyclization techniques (Ohta et al., 1987). These methods could potentially be adapted or combined to synthesize the compound , emphasizing the need for carefully chosen reaction conditions and intermediates to achieve high yield and purity.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is key to understanding their chemical reactivity and physical properties. Structural features, including bond lengths, angles, and torsional angles, can be determined through X-ray crystallography, NMR spectroscopy, and computational methods such as Density Functional Theory (DFT). For related compounds, studies have provided detailed insights into their three-dimensional arrangements, highlighting the importance of specific functional groups in stabilizing the molecular structure through hydrogen bonding and π-π interactions (Gumus et al., 2018).

Chemical Reactions and Properties

The presence of imidazole, pyrazolo[1,5-a]pyrimidine, and piperidinyl groups in the compound suggests a variety of chemical reactions it could undergo. These might include nucleophilic substitutions at the imidazole and pyrazolo[1,5-a]pyrimidine rings, electrophilic additions to the piperidine nitrogen, and oxidation or reduction reactions affecting the overall molecular structure. The reactivity patterns of these functional groups have been explored in the synthesis of pharmacologically relevant compounds (Bassyouni et al., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

- The development of methods for preparing related compounds emphasizes the importance of efficient synthesis techniques. For instance, a study by Lifshits, Ostapchuk, and Brel (2015) describes a new method for the preparation of (2-aminopyridin-4-yl)methanol, highlighting the relevance of imidazo[1,2-a]pyridine fragments in pharmacology due to their bioactivity (Lifshits, Ostapchuk, & Brel, 2015). This suggests a broad interest in developing efficient synthesis pathways for compounds with imidazole and pyrazolo[1,5-a]pyrimidine fragments.

Antiviral and Antimicrobial Activities

- Saxena, Coleman, Drach, and Townsend (1990) investigated the synthesis and antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, finding that specific heterocycle and thiocarboxamide acyclic nucleoside derivatives showed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990). This indicates the potential of similar compounds for antiviral applications.

Material Science and Optical Properties

- Volpi et al. (2017) synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, demonstrating their potential as low-cost emitters with large Stokes' shift, indicating applications in luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017). This research suggests the utility of related compounds in developing luminescent materials with tunable properties.

properties

IUPAC Name |

(1-methylimidazol-2-yl)-[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-12-11-16(25-18(21-12)13(2)14(3)22-25)24-8-5-15(6-9-24)17(26)19-20-7-10-23(19)4/h7,10-11,15,17,26H,5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSBFVUEJFQOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)C(C4=NC=CN4C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-{[4-(2-hydroxyethyl)piperidin-1-yl]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5501717.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)